Globularin

Übersicht

Beschreibung

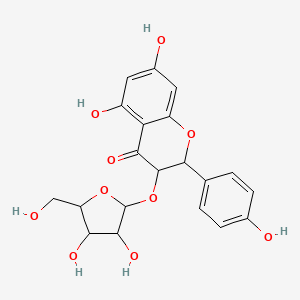

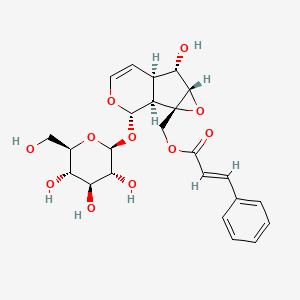

Globularin is a natural iridoid isolated from the herb of Globularia alypum . It is a group of proteins found in both plant and animal species . In humans, globulin proteins can function as enzymes, transporter proteins, or immunoglobulins .

Molecular Structure Analysis

This compound is classified as globular proteins, known for their spherical shape . Most globulins are also identified by their inability to dissolve in water, but dissolve readily in salt water .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C24H28O11 and a molecular weight of 492.47 . It appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Wissenschaftliche Forschungsanwendungen

Structural Analysis : A study by Es-Safi, Kerhoas, and Ducrot (2007) employed mass spectrometric methodology to analyze the structure of globularin. This included the use of positive and negative electrospray ionization, collision-induced dissociation (CID), and tandem mass spectrometry. The study provided valuable structural information about the glycoside and the aglycone moieties of this compound (Es‐Safi, Kerhoas, & Ducrot, 2007).

Protein Sequence Analysis Tool : Linding et al. (2003) developed GlobPlot, a web service for discovering unstructured or disordered regions within proteins. This tool helps in predicting protein structure and function, which could be useful in domain hunting and structural biology studies (Linding, Russell, Neduva, & Gibson, 2003).

Preparation of Protein Nanoparticles : Achilli et al. (2015) researched the use of globular proteins in preparing nanomaterials. They specifically focused on the preparation of albumin nanoparticles using ionizing radiation, demonstrating a novel method for preparing protein-based nanoparticles (Achilli, Casajús, Siri, Flores, Kadłubowski, Alonso, & Grasselli, 2015).

Conformational Stability of Proteins : A 1965 study by von Hippel and Wong investigated the conformational stability of globular proteins, particularly the effects of various electrolytes and nonelectrolytes on the thermal ribonuclease transition. This research provided insights into the structural stability of proteins under different conditions (von Hippel & Wong, 1965).

NMR Spectroscopy in this compound Analysis : Faure et al. (1987) used two-dimensional NMR spectroscopy for the complete assignment of the proton and carbon spectra of this compound, enhancing the understanding of its molecular structure (Faure, Babadjamian, Balansard, Elias, & Maillard, 1987).

Biological Activities and Potential Applications : Friščić et al. (2016, 2022) conducted studies on Globularia spp., revealing the presence of this compound and its bioactive properties. Their research indicated potential applications of this compound in antidiabetic, antioxidant, anti-inflammatory, antibacterial, and anticancer therapies (Friščić et al., 2016; Friščić et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIGYBYAZUFDLA-LUVHZPKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4[C@@H](C=CO[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@@H]2O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347703 | |

| Record name | Globularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58286-51-4, 1399-49-1 | |

| Record name | Scutellarioside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058286514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Globularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Globularin and where is it found?

A1: this compound is an iridoid glucoside primarily isolated from the leaves of Globularia alypum [, , , ], a plant species found in the Mediterranean region. It has also been identified in other Globularia species [, , ] and a few other plant families, including Plantaginaceae [, , ] and Scrophulariaceae [, , , , ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C27H34O14 and it has a molecular weight of 582.5 g/mol [].

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been determined using various spectroscopic techniques including UV, IR, MS, 1H-NMR, 13C-NMR, DEPT, COSY, and HMBC [, , , ]. These methods provide information about the compound's functional groups, connectivity, and spatial arrangement of atoms.

Q4: What is the significance of the first report of a chlorinated iridoid in Globularia alypum?

A4: The discovery of Globularioside, a chlorinated iridoid, in Globularia alypum [] is significant because it represents a novel structural feature within this class of compounds. Additionally, unlike other known 7-chlorinated iridoid glucosides with an alpha chlorine configuration, Globularioside possesses a unique 7beta chlorine substituent.

Q5: Does this compound exhibit any notable biological activities?

A5: Research suggests that this compound possesses hypoglycemic activity []. In studies involving diabetic rats, this compound administration significantly reduced blood glucose levels. Additionally, this compound exhibited tyrosinase inhibitory activity with an IC50 value of 42 μM [, ].

Q6: Has this compound been investigated for its potential in treating diabetes?

A7: While this compound demonstrated hypoglycemic effects in diabetic rats [], further research is crucial to determine its mechanism of action, efficacy, and safety in humans. Studies on Globularia alypum extracts, potentially containing this compound, have shown antidiabetic potential [], but isolating and understanding the specific contribution of this compound requires more research.

Q7: Are there any established analytical methods for the detection and quantification of this compound?

A8: Yes, High-Performance Liquid Chromatography (HPLC) has been used for the determination of this compound in Globularia alypum [, ]. This method allows for the separation, identification, and quantification of this compound in complex plant extracts.

Q8: What is the taxonomic significance of identifying specific iridoid glucosides in different Plantago species?

A9: The presence and distribution of iridoid glucosides, such as aucubin, geniposidic acid, and asperuloside, have been investigated in various Plantago species []. These findings offer valuable insights into the chemotaxonomic relationships within the genus, helping to understand the evolutionary pathways and diversification of these plants.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.